

large-scale synthesis of 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

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Compound of Interest

Compound Name: 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B081708

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An Application Note and Protocol for the Large-Scale Synthesis of **2'-Chloro-[1,1'-biphenyl]-2-carboxylic Acid**

Introduction

2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its biphenyl scaffold is a common motif in molecules designed to interact with biological targets. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers, scientists, and professionals in drug development and process chemistry. This document provides detailed protocols and comparative data for the large-scale synthesis of **2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid**, focusing on robust and scalable methodologies such as the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Synthetic Routes

The synthesis of biphenyl carboxylic acids on a large scale can be achieved through several methods. The Suzuki-Miyaura coupling is a widely used and versatile method for forming the biaryl bond. An alternative industrial method involves the saponification of a (2-oxazolinyl)-2-biphenyl precursor. A summary of key quantitative data for representative Suzuki-Miyaura coupling reactions is presented below.

Synthetic Route	Starting Materials	Catalyst (Loading)	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Suzuki-Miyaura Coupling	4-bromo-3-methylaniline and 4-carboxyphenylboronic acid	line derivative and 4- Pd/C (1.18 mol %)	Na ₂ CO ₃	MeOH/H ₂ O (1:1)	Not specified	Not specified	81 (one-pot)[1]
Suzuki-Miyaura Coupling	4-bromoacetophenone and phenylboronic acid	Custom Pd/Ln polymer	K ₂ CO ₃	DMF-H ₂ O (1:1)	70	3	>95[2]
"Green" Suzuki-Miyaura Coupling	4-bromobenzoic acid and phenylboronic acid	C ₆₀ -TEGs/Pd Cl ₂ (0.05 mol%)	K ₂ CO ₃	Water	Room Temp.	4	>90[3][4]
Oxazoline Saponification	4'-methyl-2-(4,4-dimethyloxazolin-2-yl)biphenyl	(4,4-dimethyloxazolin-2-yl)biphenyl	N/A	HCl	Water/Methylcyclohexane	140-145	4-8

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the large-scale synthesis of **2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid** from 2-bromobenzoic acid and (2-chlorophenyl)boronic acid.

Materials and Reagents:

- 2-bromobenzoic acid
- (2-chlorophenyl)boronic acid
- Palladium on carbon (Pd/C, 10 wt. %)
- Sodium carbonate (Na_2CO_3)
- Methanol (MeOH)
- Water (H_2O)
- Toluene
- Hydrochloric acid (HCl), concentrated
- Sodium chloride (NaCl)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)

Equipment:

- Large-scale reaction vessel with mechanical stirring, reflux condenser, and temperature control
- Addition funnel
- Filtration apparatus
- Separatory funnel

- Rotary evaporator

Procedure:

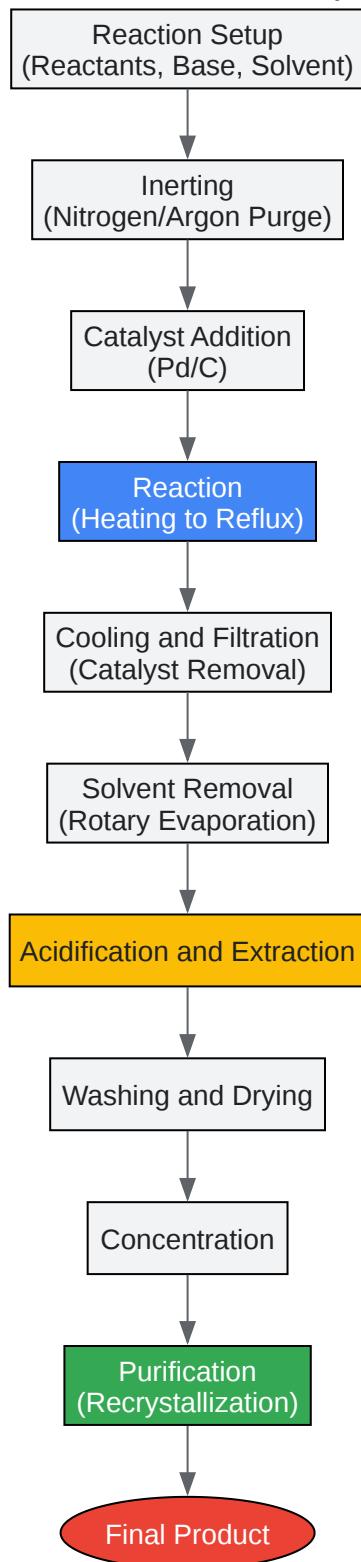
- Reaction Setup: In a suitable reaction vessel, charge 2-bromobenzoic acid (1.0 eq), (2-chlorophenyl)boronic acid (1.1 eq), and sodium carbonate (2.5 eq).
- Solvent Addition: Add a 1:1 mixture of methanol and water to the vessel. The solvent volume should be sufficient to ensure good stirring of the slurry.
- Inerting: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for at least 30 minutes.
- Catalyst Addition: Under the inert atmosphere, add palladium on carbon (0.01 eq).
- Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 4-8 hours.
- Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
- Solvent Removal: Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.
- Workup: To the remaining aqueous solution, add toluene. Acidify the aqueous phase to a pH of approximately 2 with concentrated hydrochloric acid, which will cause the product to precipitate.
- Extraction: Separate the layers. Extract the aqueous layer with toluene (2-3 times).
- Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure **2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid**.

Visualizations

Experimental Workflow

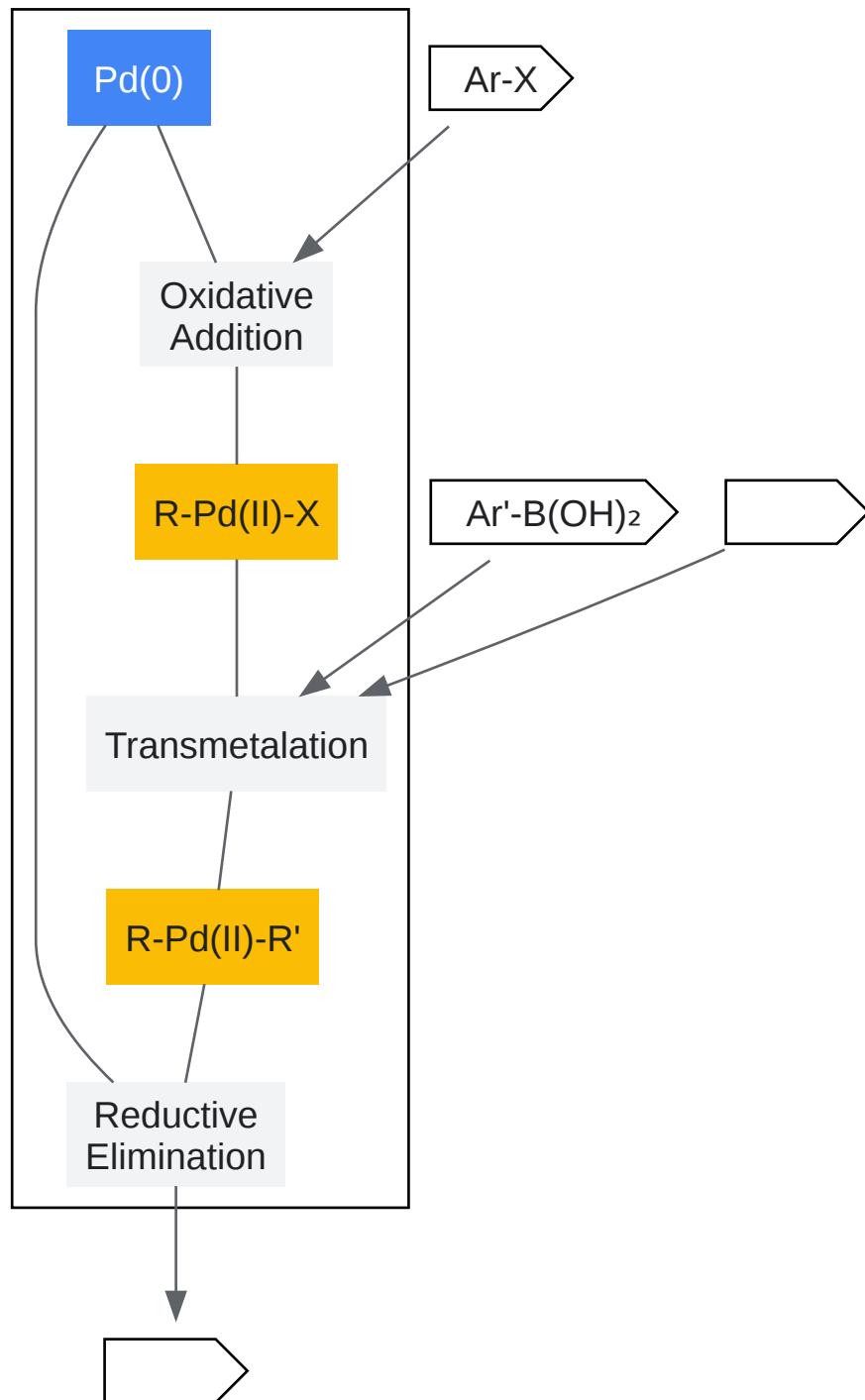
Experimental Workflow for Suzuki-Miyaura Synthesis

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Caption: Workflow for the large-scale synthesis of **2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid**.

Catalytic Cycle of Suzuki-Miyaura Coupling

Catalytic Cycle of Suzuki-Miyaura Coupling



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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